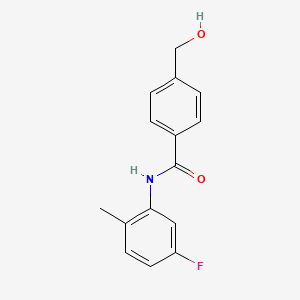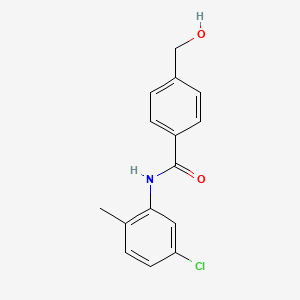
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide, also known as FMHM, is a synthetic compound that has been studied for its potential use in medicinal chemistry. This compound has gained attention due to its potential as an anticancer agent, as well as its ability to inhibit certain enzymes involved in inflammation and pain.
作用机制
The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide may be able to prevent the growth of cancer cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDAC activity, N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models, suggesting its potential as an anti-inflammatory and analgesic agent.
实验室实验的优点和局限性
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, there are also some limitations to its use. For example, it may be difficult to obtain large quantities of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide for use in experiments, and its stability may be affected by exposure to certain conditions.
未来方向
There are a number of potential future directions for research on N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Other potential areas of research include its use as an anti-inflammatory and analgesic agent, as well as its potential for use in other disease states. Additionally, further studies may be needed to fully elucidate the mechanism of action of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide and to optimize its pharmacological properties.
合成方法
The synthesis of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide involves the reaction of 5-fluoro-2-methylbenzoic acid with formaldehyde and ammonium chloride in the presence of a catalyst. This results in the formation of the intermediate compound, N-(5-fluoro-2-methylbenzoyl)glycine, which is then converted to N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide through a series of steps involving the use of acid and base catalysts.
科学研究应用
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One area of research has focused on its potential as an anticancer agent, due to its ability to inhibit the growth of certain cancer cells. Other studies have investigated its potential as an anti-inflammatory and pain-relieving agent, due to its ability to inhibit certain enzymes involved in these processes.
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-2-7-13(16)8-14(10)17-15(19)12-5-3-11(9-18)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMMXQMAWXIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)